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Compound of Interest

Compound Name: 3-Bromo-4,5-dimethylphenol

CAS No.: 71942-14-8

Cat. No.: B1590072

Get Quote

Executive Summary & Strategic Route Selection
3-Bromo-4,5-dimethylphenol is a critical intermediate for the synthesis of functionalized

agrochemicals, pharmaceuticals, and advanced polymer additives. Its structural core—a

phenol with a bromine atom meta to the hydroxyl group and adjacent to two methyl groups—

presents a classic regioselectivity challenge.

The Regioselectivity Challenge
Direct bromination of 3,4-dimethylphenol (3,4-xylenol) is dominated by ortho-substitution

(positions 2 and 6) due to the strong activating and ortho/para-directing nature of the hydroxyl

group. The target compound requires the bromine atom at position 5 (relative to the original

xylenol numbering), which is meta to the hydroxyl group. Direct electrophilic substitution cannot

achieve this regioselectivity in high yield.

Route Evaluation
Two primary strategies were evaluated for scale-up potential:
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Strategy Methodology Pros Cons

Route A: Ipso-

Debromination

Exhaustive

bromination to 2,5,6-

tribromo-3,4-xylenol

followed by selective

reductive

debromination (using

HI).

Short sequence (2

steps).

High Cost/Risk:

Requires expensive

HI, generates massive

bromine waste, and

poses corrosion

issues at scale.

Route B: Directed

Aniline Route

Nitration of 3,4-

dimethylaniline (meta-

direction via

ammonium salt),

followed by

Sandmeyer

bromination,

reduction, and

hydrolysis.

Scalable & Robust:

Uses cheap

commodity reagents

(H₂SO₄, HNO₃, Fe,

NaNO₂). High

regiocontrol.

Longer sequence (4

steps).

Recommendation:Route B (The Directed Aniline Route) is selected as the industry-standard

protocol for large-scale synthesis. It ensures precise regiocontrol through the meta-directing

anilinium species and utilizes standard unit operations safe for multi-kilogram production.

Reaction Pathway & Mechanism[1][2][3]
The synthesis leverages the pH-dependent directing power of the amino group. By conducting

nitration in concentrated sulfuric acid, the amine is protonated to an anilinium ion (-NH₃⁺),

which is a strong meta-director, forcing the nitro group to the desired position 5.

DOT Diagram: Synthetic Pathway

3,4-Dimethylaniline
(Starting Material)

Step 1: Nitration
(H2SO4/HNO3)

Target: 3,4-Dimethyl-5-nitroaniline

Meta-Direction
(-NH3+)

Step 2: Sandmeyer Bromination
(NaNO2, HBr/CuBr)

Target: 1-Bromo-3,4-dimethyl-5-nitrobenzene

Diazotization
Substitution

Step 3: Nitro Reduction
(Fe/HCl or H2/Cat)

Target: 3-Bromo-4,5-dimethylaniline

Selective
Reduction

Step 4: Hydrolysis
(NaNO2, H2SO4/H2O, Boil)

Target: 3-Bromo-4,5-dimethylphenol

Diazotization
Hydrolysis
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Caption: Four-step regioselective synthesis pathway via the anilinium directing effect.

Detailed Experimental Protocol
Step 1: Regioselective Nitration
Objective: Synthesize 3,4-dimethyl-5-nitroaniline. Principle: Protonation of the amine prevents

ortho substitution and directs the nitro group meta (position 5).

Preparation: Charge a glass-lined reactor with Concentrated H₂SO₄ (98%, 10 vol). Cool to

0–5°C.[1]

Addition: Slowly add 3,4-Dimethylaniline (1.0 equiv) while maintaining temperature <10°C.

Stir for 30 min to ensure complete formation of the anilinium sulfate salt.

Nitration: Add a mixture of HNO₃ (70%, 1.05 equiv) and H₂SO₄ (2 vol) dropwise at 0–5°C.

The reaction is exothermic; strict temperature control is vital to prevent tar formation.

Workup: Pour the reaction mixture onto crushed ice (20 vol). Neutralize carefully with NH₄OH

or NaOH to pH 8–9. The product, 3,4-dimethyl-5-nitroaniline, will precipitate as a

yellow/orange solid.

Purification: Filter, wash with water, and dry. Recrystallize from ethanol if purity is <95%.

Step 2: Sandmeyer Bromination
Objective: Convert the amino group to a bromine atom (1-Bromo-3,4-dimethyl-5-nitrobenzene).

Diazotization: Suspend the nitroaniline from Step 1 in 48% HBr (5 vol) and water. Cool to 0–

5°C. Add a solution of NaNO₂ (1.1 equiv) in water dropwise. Stir until a clear diazonium

solution forms.

Substitution: Prepare a solution of CuBr (0.5 equiv) in 48% HBr. Slowly add the cold

diazonium solution to the CuBr mixture at room temperature (or slightly heated to 40°C if

evolution is slow). Nitrogen gas will evolve.

Workup: Once gas evolution ceases, steam distill or extract with dichloromethane (DCM).

Wash the organic layer with dilute NaOH (to remove phenolic byproducts) and water.
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Isolation: Evaporate solvent to yield 1-bromo-3,4-dimethyl-5-nitrobenzene.

Step 3: Reduction of Nitro Group
Objective: Synthesize 3-Bromo-4,5-dimethylaniline.

Reduction: In a reactor, charge Iron powder (3.0 equiv) and water. Add catalytic HCl or acetic

acid. Heat to 80°C.

Addition: Slowly add the nitro compound from Step 2 (dissolved in ethanol or toluene if solid)

to the iron suspension. Reflux for 2–4 hours.

Workup: Basify with Na₂CO₃. Filter off iron sludge while hot.

Isolation: Cool the filtrate to crystallize the amine or extract with ethyl acetate. Yields 3-

bromo-4,5-dimethylaniline.

Step 4: Hydrolysis to Phenol
Objective: Convert the aniline to the target phenol (3-Bromo-4,5-dimethylphenol).

Diazotization: Dissolve the amine from Step 3 in Dilute H₂SO₄ (35%, 10 vol). Cool to 0–5°C.

Add NaNO₂ (1.1 equiv) solution dropwise.

Hydrolysis: Prepare a boiling solution of Dilute H₂SO₄ (20%, 20 vol) in a separate vessel.

Slowly add the cold diazonium solution into the boiling acid. This "drop-in" technique

minimizes side reactions (coupling).

Observation: Nitrogen evolution is rapid. The phenolic product may steam distill or separate

as an oil.

Final Workup: Cool the mixture. Extract with DCM or ether. Wash with brine. Dry over

MgSO₄ and concentrate.

Purification: Recrystallize from hexanes/ethyl acetate or sublime to achieve >98% purity.

Critical Process Parameters & Safety
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Parameter Specification Criticality

Nitration Temp < 10°C

High: Higher temperatures

lead to dinitration and

oxidation tars.

Acid Strength > 90% H₂SO₄

High: Essential to maintain the

anilinium form for meta

selectivity.

Diazotization 0–5°C

Medium: Unstable diazonium

salts decompose explosively if

heated prematurely.

Hydrolysis Mode Inverse Addition

High: Adding diazonium TO

boiling acid prevents azo-

coupling side reactions.

Safety Warning: Diazonium salts are potentially explosive. Do not isolate dry diazonium salts.

Ensure adequate venting for NOx and N₂ gases.

Analytical Specifications
Compound: 3-Bromo-4,5-dimethylphenol CAS: 71942-14-8 Molecular Formula: C₈H₉BrO

Molecular Weight: 201.06 g/mol

Appearance: White to off-white crystalline solid.

¹H NMR (CDCl₃, 400 MHz):

2.15 (s, 3H, CH₃)

2.25 (s, 3H, CH₃)

5.0-5.5 (br s, 1H, OH)

6.65 (s, 1H, Ar-H, ortho to OH)

6.95 (s, 1H, Ar-H, ortho to OH, ortho to Br)
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Note: Shifts are approximate and solvent-dependent.

HPLC Purity: > 98.0% (Area %).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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